molecular formula C20H17N5O2S B4830799 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE

Cat. No.: B4830799
M. Wt: 391.4 g/mol
InChI Key: ZORPLZBUQTZJEG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrimidinone core substituted with a 3-methylphenyl group at position 1, an amino group at position 6, and a sulfanyl (-S-) bridge at position 2. The sulfanyl group connects to an acetamide moiety, which is further substituted with a 2-cyanophenyl group at the N~1~ position.

Properties

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-13-5-4-7-15(9-13)25-17(22)10-18(26)24-20(25)28-12-19(27)23-16-8-3-2-6-14(16)11-21/h2-10H,12,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPLZBUQTZJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC=C3C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinyl core, followed by the introduction of the amino and methylphenyl groups. The final step involves the addition of the cyano group to complete the structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with derivatives synthesized via diazonium salt coupling, such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) . Below is a detailed comparison based on synthesis, physicochemical properties, and spectral characteristics:

Structural and Functional Group Differences

Feature Target Compound Compound 13a/13b (Evidence)
Core Structure Pyrimidinone with sulfanyl linker Cyanoacetamide with hydrazinylidene linker
Aryl Substituents 3-Methylphenyl (pyrimidinone), 2-cyanophenyl (acetamide) 4-Methylphenyl (13a), 4-methoxyphenyl (13b), 4-sulfamoylphenyl (common to both)
Key Functional Groups -NH2, -C≡N, -S-, -C=O -C≡N, -SO2NH2, -N=N- (hydrazinylidene), -C=O

Physicochemical Properties

Property Target Compound (Hypothesized) Compound 13a Compound 13b
Melting Point Not reported 288°C 274°C
Solubility Likely polar aprotic solvents Recrystallized in dioxane Recrystallized in dioxane
Molecular Weight ~450–500 g/mol (estimated) 357.38 g/mol 373.39 g/mol

Spectral Data Comparison

  • IR Spectroscopy :

    • Target compound: Expected peaks for -C≡N (~2215 cm⁻¹), -C=O (~1665 cm⁻¹), and -NH2 (~3300 cm⁻¹).
    • Compound 13a: Observed -C≡N (2214 cm⁻¹), -C=O (1664 cm⁻¹), and -NH/-NH2 (3186–3325 cm⁻¹) .
  • ¹H-NMR: Target compound: Anticipated aromatic protons for 3-methylphenyl (δ ~7.2–7.6 ppm) and 2-cyanophenyl (δ ~7.5–8.0 ppm). Compound 13a: Aromatic protons at δ 7.20–7.92 ppm; methyl group at δ 2.30 ppm .
  • Mass Spectrometry :

    • Compound 13a: Molecular ion at m/z 357 (M⁺), with fragmentation patterns dominated by loss of -SO2NH2 and aryl groups .

Biological Activity

The compound 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE represents a class of pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H17N5OC_{17}H_{17}N_5O with a molecular weight of approximately 305.35 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a sulfanyl linkage, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed that pyrimidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds similar to this one have shown inhibitory effects on enzymes such as GlmU acetyltransferase, which is crucial for Mycobacterium tuberculosis survival .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of M. tuberculosis and other pathogenic bacteria through mechanisms involving cell wall synthesis disruption .

Biological Activity Data

To provide a comprehensive overview, the following table summarizes key biological activities reported for similar pyrimidine compounds:

Activity Tested Compound IC50 (µM) Remarks
Inhibition of GlmUDicumarol13.7Effective against M. tuberculosis
Antimicrobial2-Cyanophenyl AcetamideVariesPotential against Gram-positive bacteria
CytotoxicityVarious>100Generally low cytotoxicity in macrophages
AntioxidantArtemisia afra Extract16Scavenging activity against free radicals

Case Studies

  • Study on Antimycobacterial Activity :
    A recent study evaluated the compound's effectiveness against M. tuberculosis. The results indicated that it possesses significant inhibitory activity with an MIC value comparable to established antibiotics . This suggests its potential as a lead compound for developing new anti-tuberculosis drugs.
  • Cytotoxicity Assessment :
    In vitro tests demonstrated that the compound exhibits low cytotoxicity towards human macrophage cell lines, indicating a favorable safety profile for further development . This characteristic is crucial for any therapeutic agent targeting infectious diseases.
  • Mechanism Elucidation :
    Research into the mechanism of action revealed that similar pyrimidine derivatives interfere with metabolic pathways essential for bacterial survival, highlighting their role as enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-CYANOPHENYL)ACETAMIDE

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